Sulfenverbindungen
Sulfenyl compounds are a class of organic compounds containing the sulfur-carbon (S-C) bond, specifically designated by -S- or -SO- groups. These compounds play crucial roles in various industries including pharmaceuticals, agriculture, and fine chemicals due to their reactive nature and versatility.
In the pharmaceutical sector, sulfenyl compounds are often used as intermediates for synthesizing drugs with unique biological activities, particularly those targeting inflammatory pathways. For example, they can be employed in the development of anti-inflammatory agents through selective inhibition of cyclooxygenase enzymes.
Agriculturally, these compounds find use in pesticides and fungicides where their reactivity allows for effective pest control while minimizing environmental impact. Additionally, sulfenyl-based products are valuable in rubber vulcanization processes, enhancing durability and elasticity in tire manufacturing.
Overall, the diverse applications of sulfenyl compounds make them indispensable tools in modern chemical synthesis, offering a wide range of functional groups that can be tailored to meet specific needs across multiple industries.

Struktur | Chemischer Name | CAS | MF |
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1-Buten-3-yne,4-(ethylthio)- | 14272-36-7 | C6H8S |
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Dimethyl trithiocarbonate | 2314-48-9 | C3H6S3 |
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2,3,4,5-Tetrathiahexane | 5756-24-1 | C2H6S4 |
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Tetramethylthiuram monosulfide | 97-74-5 | C6H12N2S3 |
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| 5439-71-4 | C14H24N2S6 |
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Dimethyl Pentasulfide | 7330-31-6 | C2H6S5 |
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Tetrasulfide, dicyclohexyl | 83859-40-9 | C12H22S4 |
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1-Propyne, 1-(ethylthio)- | 13597-15-4 | C5H8S |
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4-(Methylthio)-3-butyn-1-ol | 357615-22-6 | C5H8OS |
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Methyl hydrazinecarbodithioate | 5397-03-5 | C2H6N2S2 |
Verwandte Literatur
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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2. Book reviews
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3. Book reviews
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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